Syncurine

Beschreibung

DECAMETHONIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

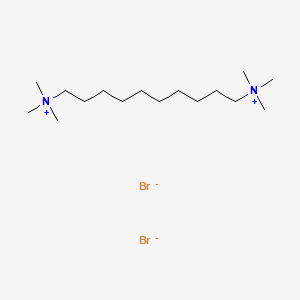

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

541-22-0 |

|---|---|

Molekularformel |

C16H38BrN2+ |

Molekulargewicht |

338.39 g/mol |

IUPAC-Name |

trimethyl-[10-(trimethylazaniumyl)decyl]azanium bromide |

InChI |

InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |

InChI-Schlüssel |

UWAHZUFNAYDOTG-UHFFFAOYSA-M |

Kanonische SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-] |

Aussehen |

Solid powder |

melting_point |

514 to 518 °F (NTP, 1992) |

Andere CAS-Nummern |

541-22-0 |

Physikalische Beschreibung |

Crystals derived from methanol and acetone. (NTP, 1992) |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

156-74-1 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Syncurine (Decamethonium): A Technical Whitepaper on its Discovery, Mechanism, and Historical Research Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syncurine, the brand name for decamethonium, holds a significant place in the history of pharmacology as one of the earliest synthetic neuromuscular blocking agents (NMBAs) to be introduced into clinical practice. Its discovery in the late 1940s marked a pivotal moment in anesthesiology, offering a new tool for achieving muscle relaxation during surgical procedures. This technical guide provides an in-depth analysis of the discovery of this compound, its mechanism of action, and the historical research context in which it was developed and evaluated. The document summarizes key quantitative data, details seminal experimental protocols, and visualizes the scientific workflows and conceptual relationships that defined its era.

Historical Context and Discovery

The development of this compound is rooted in the broader scientific quest to understand and control neuromuscular transmission, a field historically dominated by the study of curare. The first studies on decamethonium bromide were published in 1948, and by the following year, it was marketed as this compound by Burroughs Wellcome & Co.[1]. This period was characterized by a drive to create synthetic alternatives to curare that offered a more consistent and predictable pharmacological profile.

Key milestones in the timeline of neuromuscular blocking agent discovery leading to this compound include:

-

Early 20th Century: Isolation and characterization of the active alkaloids in curare.

-

1940s: The clinical introduction of curare preparations into anesthesia.

-

1948: Publication of the first studies on decamethonium bromide.

-

1949: Marketing of decamethonium as this compound[1].

-

Early 1950s: Emergence of succinylcholine as a preferred alternative due to its shorter duration of action.

This compound's initial reception was positive due to its advantages over curare, including a lack of histamine release and compatibility with the hypnotic agent thiopental[1]. However, its clinical use waned with the advent of succinylcholine. Challenges with this compound included a slower onset of action and significant variability in patient response[1]. Despite its decline in clinical use, decamethonium continued to be a valuable tool in animal research for many years[1].

Mechanism of Action

This compound is a depolarizing neuromuscular blocking agent. Its mechanism of action is centered on its interaction with the nicotinic acetylcholine receptor (nAChR) at the motor endplate of the neuromuscular junction.

dot

Caption: Mechanism of action of this compound at the neuromuscular junction.

As a partial agonist of the nAChR, this compound mimics the action of acetylcholine (ACh). Upon binding to the receptor, it causes the ion channel to open, leading to a depolarization of the motor endplate. This initial depolarization manifests as transient muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not degraded and remains bound to the receptor. This persistent binding leads to a prolonged depolarization of the endplate, rendering it unresponsive to further stimulation by ACh. This state of persistent depolarization is known as a Phase I block, resulting in flaccid paralysis. With prolonged exposure, a Phase II block can occur, where the postsynaptic membrane repolarizes but the nAChRs become desensitized and unresponsive to agonists.

Quantitative Data

The following tables summarize the available quantitative data for this compound (decamethonium) from historical and comparative studies.

Table 1: Potency of Decamethonium in Animal Studies

| Species | Anesthetic | ED95 (µg/kg) | Reference |

| Cat | Chloralose | 35 | (Cayman Chemical, n.d.) |

| Cat | Ether | 70 | (Cayman Chemical, n.d.) |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Decamethonium in Humans

| Parameter | Value | Reference |

| Onset of Paralysis | ~2 minutes | [2] |

| Duration of Action | ~15 minutes | [2] |

| ED80 (alone) | 37 µg/kg | [3] |

| ED80 (after vecuronium) | 89 µg/kg | [3] |

Table 3: Comparative Potency of Decamethonium and Succinylcholine

| Preparation | Drug | Concentration for Comparable Effect | Concentration Ratio (Succinylcholine:Decamethonium) | Reference |

| Frog Nerve-Muscle | Succinylcholine | 3.75 - 25 µM | 1:6 | [4] |

| Frog Nerve-Muscle | Decamethonium | 25 - 150 µM | [4] |

Experimental Protocols

The foundational research on this compound employed pioneering techniques for the in-vivo and in-vitro assessment of neuromuscular function. The following sections detail the methodologies described in seminal studies.

In-Vivo Assessment of Neuromuscular Blockade in Humans (Churchill-Davidson & Richardson, 1952)

This study utilized electromyography (EMG) and ergography to quantify the effects of decamethonium in both healthy subjects and patients with myasthenia gravis.

dot

Caption: Experimental workflow for in-vivo assessment of this compound.

-

Subject Preparation: Healthy volunteers and patients diagnosed with myasthenia gravis were recruited for the study.

-

Instrumentation:

-

Electromyography (EMG): Surface or needle electrodes were placed over the abductor digiti minimi muscle to record muscle action potentials.

-

Nerve Stimulation: The ulnar nerve was stimulated at the wrist using supramaximal electrical impulses.

-

Ergography: A device was used to measure and record the strength of handgrip.

-

-

Procedure:

-

Baseline EMG and ergographic recordings were obtained before drug administration.

-

Decamethonium iodide (2.5 mg) was administered intravenously.

-

EMG and ergographic measurements were continuously recorded following the injection to observe the onset, magnitude, and duration of neuromuscular blockade.

-

The characteristics of the evoked muscle action potentials and the reduction in grip strength were analyzed to quantify the drug's effect.

-

In-Vitro Comparison of Decamethonium and Succinylcholine (Gissen & Nastuk, 1970)

This study employed an in-vitro frog nerve-muscle preparation to compare the depolarizing and desensitizing properties of decamethonium and succinylcholine.

-

Preparation: The sciatic nerve and sartorius muscle were dissected from a frog and mounted in a chamber containing Ringer's solution.

-

Instrumentation:

-

Myograph: The muscle was attached to a force transducer to record isometric contractions.

-

Microelectrodes: Glass microelectrodes were used to measure the transmembrane potential of the muscle fibers at the endplate region.

-

-

Procedure:

-

The sciatic nerve was stimulated electrically to elicit muscle contractions, which were recorded by the myograph.

-

Decamethonium or succinylcholine was added to the Ringer's solution at various concentrations.

-

Changes in twitch tension and transmembrane potential were recorded over time.

-

The relative potencies of the two drugs were determined by comparing the concentrations required to produce a similar degree of twitch depression. The study found that a 1:6 concentration ratio of succinylcholine to decamethonium produced comparable effects[4].

-

Conclusion

This compound (decamethonium) represents a foundational chapter in the development of synthetic neuromuscular blocking agents. Its discovery provided a valuable alternative to curare and spurred further research that ultimately led to the development of agents with more favorable pharmacological profiles, such as succinylcholine. The experimental methodologies developed and employed during its evaluation laid the groundwork for modern techniques in neuromuscular monitoring. While no longer in widespread clinical use, the study of this compound's mechanism of action and its historical research context continues to provide valuable insights for pharmacologists and drug development professionals in the ongoing quest for ideal neuromuscular blocking agents.

References

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decamethonium Iodide (C 10): Some Observations on its Action Using Electromyography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]

Unraveling the Enigma of Syncurine: A Technical Guide to its Action at the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Syncurine (decamethonium) at the neuromuscular junction. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its molecular interactions, physiological effects, and the experimental methodologies used for its characterization.

Introduction: The Dual Nature of a Depolarizing Blocker

This compound, chemically known as decamethonium, is a depolarizing neuromuscular blocking agent.[1][2] Historically used in anesthesia to induce muscle relaxation, its clinical use has waned, but it remains a critical pharmacological tool for studying the function of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2] Unlike non-depolarizing agents that act as competitive antagonists, this compound functions as a partial agonist of the nAChR, leading to a complex, biphasic block of neuromuscular transmission.[1][3] This guide will delve into the intricacies of this dual mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: From Agonism to Paralysis

The action of this compound at the neuromuscular junction is a multi-step process that begins with its structural similarity to the endogenous neurotransmitter, acetylcholine (ACh).[1]

Phase I Block (Depolarizing Phase):

-

Binding and Activation: this compound binds to the α-subunits of the postsynaptic nAChRs on the motor endplate.[1] As a partial agonist, this binding event mimics the action of ACh, causing the ion channel to open.[2][3]

-

Initial Depolarization and Fasciculations: The influx of sodium ions (Na+) through the opened nAChR channels leads to depolarization of the muscle membrane. This initial, widespread depolarization triggers uncoordinated muscle contractions known as fasciculations.[4]

-

Persistent Depolarization and Inactivation of Sodium Channels: Crucially, this compound is not hydrolyzed by acetylcholinesterase (AChE), the enzyme responsible for the rapid degradation of ACh. This leads to a sustained presence of the agonist in the synaptic cleft and prolonged activation of the nAChRs, resulting in a persistent depolarization of the motor endplate. Consequently, the voltage-gated sodium channels in the surrounding muscle membrane, which are responsible for propagating the action potential, become inactivated and are unable to respond to further stimulation. This leads to a state of flaccid paralysis.[4]

Phase II Block (Desensitizing Phase):

With prolonged or repeated administration of this compound, the nature of the neuromuscular block can transition to a Phase II block.[5][6] The exact molecular mechanisms underlying this phase are still under investigation but are thought to involve:

-

Receptor Desensitization: Continuous exposure to the agonist can cause the nAChRs to enter a desensitized state, where they are no longer responsive to agonist binding, even after the membrane has repolarized.[5]

-

Ionic Imbalance: The prolonged depolarization and ion flux during Phase I may lead to alterations in intracellular and extracellular ion concentrations, affecting the excitability of the muscle membrane.

-

Presynaptic Effects: There is evidence to suggest that depolarizing blockers can also act on presynaptic ACh receptors, potentially inhibiting the synthesis and mobilization of ACh.[6]

A key characteristic of a Phase II block is that it phenotypically resembles the block produced by non-depolarizing agents, including the observation of "fade" in response to a train-of-four nerve stimulation.[7][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound (decamethonium) with the nicotinic acetylcholine receptor.

| Parameter | Value | Species/Preparation | Reference |

| Efficacy (as a partial agonist) | 0.016 | BC3H-1 cells (mouse) | [3] |

| Maximum Channel Open Probability | < 0.02 at ~100 µM | BC3H-1 cells (mouse) | [3] |

| IC50 (Cytotoxicity) | > 100 µM | J774.1 cells (mouse) | [8] |

Mandatory Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental Workflow for Characterizing this compound's Action

Caption: Experimental workflow for characterizing this compound.

Logical Relationship of Phase I and Phase II Block

Caption: Logical progression from Phase I to Phase II block.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other neuromuscular blocking agents.

Isolated Phrenic Nerve-Hemidiaphragm Preparation (Rat/Mouse)

This ex vivo preparation is a classic and robust model for studying the effects of drugs on neuromuscular transmission.[9][10][11]

1. Materials and Reagents:

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

-

Dissection tools (fine scissors, forceps).

-

Organ bath with a force-displacement transducer and stimulating electrodes.

-

Data acquisition system.

2. Procedure:

-

Dissection: A rat or mouse is euthanized according to approved animal care protocols. The diaphragm with the phrenic nerve intact is carefully dissected and removed.[10] The diaphragm is then divided into two hemidiaphragms.[10]

-

Mounting: One hemidiaphragm is mounted in the organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. The phrenic nerve is positioned in a stimulating electrode.

-

Stimulation and Recording: The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.1 Hz, 0.2 ms duration).[10] The resulting muscle contractions (twitch tension) are recorded by the force-displacement transducer.

-

Drug Application: After a stabilization period, a cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the drug to the organ bath and recording the inhibition of the twitch response.

3. Data Analysis:

-

The percentage of twitch inhibition is plotted against the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of drug that produces 50% of the maximal effect).

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the function of ion channels, such as the nAChR, expressed in a heterologous system.[12][13][14][15][16]

1. Materials and Reagents:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR.

-

Microinjection system.

-

TEVC amplifier, micromanipulators, and recording chamber.

-

Recording solution (e.g., ND96).

-

Glass microelectrodes filled with 3 M KCl.

2. Procedure:

-

Oocyte Preparation and Injection: Oocytes are harvested and defolliculated. The cRNA for the nAChR subunits is injected into the oocytes.[13] The oocytes are then incubated for 2-5 days to allow for receptor expression.[14]

-

Recording Setup: An oocyte is placed in the recording chamber and perfused with the recording solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.[12][15]

-

Voltage Clamp and Drug Application: The membrane potential is clamped at a holding potential (e.g., -60 mV). This compound is applied to the oocyte via the perfusion system. The current required to maintain the holding potential in the presence of the agonist is recorded. This current is a direct measure of the ion flow through the nAChR channels.

3. Data Analysis:

-

Concentration-response curves can be generated by applying different concentrations of this compound and measuring the peak current response.

-

The kinetics of channel opening, closing, and desensitization can be analyzed from the current traces.

-

The efficacy of this compound as a partial agonist can be determined by comparing its maximal response to that of a full agonist like acetylcholine.[3]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.[17][18][19]

1. Materials and Reagents:

-

A source of nAChRs (e.g., membrane preparations from electric organ of Torpedo, cultured cells expressing the receptor, or brain tissue homogenates).

-

A radiolabeled nAChR antagonist with high affinity (e.g., [3H]epibatidine).[17][18]

-

Unlabeled this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

2. Procedure:

-

Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of unlabeled this compound in the assay buffer.[17]

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.[17]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[17]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[17]

3. Data Analysis:

-

The amount of specifically bound radioligand is plotted against the log concentration of this compound.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Ki (the equilibrium dissociation constant for this compound) is calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound (decamethonium) remains a cornerstone for understanding the complex pharmacology of the nicotinic acetylcholine receptor. Its dual mechanism of action, initiating as a partial agonist to cause a depolarizing (Phase I) block and transitioning to a desensitizing (Phase II) block, highlights the intricate dynamics of receptor function and regulation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel neuromuscular blocking agents with improved safety and efficacy profiles. Through the integration of quantitative data, detailed methodologies, and clear visual representations, this guide serves as a comprehensive resource for professionals dedicated to advancing the fields of neuroscience and pharmacology.

References

- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decamethonium - Wikipedia [en.wikipedia.org]

- 3. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.wfsahq.org [resources.wfsahq.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. anesthesiaserviceswa.com [anesthesiaserviceswa.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Syncurine (Decamethonium) as a Nicotinic Acetylcholine Receptor Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Syncurine (decamethonium) as a partial agonist of the nicotinic acetylcholine receptor (nAChR). Decamethonium is a depolarizing neuromuscular blocking agent that exhibits selective partial agonism at muscle-type nAChRs and acts as an antagonist at neuronal nAChR subtypes.[1][2] This document details its mechanism of action, summarizes its pharmacological properties at various nAChR subtypes in comprehensive tables, and provides detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with nAChRs.

Introduction to this compound (Decamethonium) and Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3] They are pentameric structures composed of various subunits, leading to a wide diversity of receptor subtypes with distinct pharmacological and physiological properties.[3] this compound, the brand name for decamethonium, is a quaternary ammonium compound that acts as a depolarizing muscle relaxant.[2][4] Its mechanism of action involves binding to nAChRs, leading to prolonged depolarization of the motor endplate and subsequent muscle paralysis.[2] While it acts as a partial agonist at muscle-type nAChRs, it exhibits antagonistic properties at neuronal nAChRs.[1]

Mechanism of Action

Decamethonium's primary effect is at the neuromuscular junction. Similar to the endogenous agonist acetylcholine (ACh), decamethonium binds to the nicotinic acetylcholine receptors on the motor endplate, causing the ion channel to open and leading to depolarization of the muscle cell membrane.[2] This initial depolarization results in transient muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not readily degraded and remains bound to the receptor. This persistent binding leads to a prolonged depolarization of the endplate, which in turn causes voltage-gated sodium channels to inactivate and the nAChRs to desensitize. The motor endplate becomes unresponsive to further stimulation by ACh, resulting in flaccid paralysis. This dual action of initial stimulation followed by blockade of neuromuscular transmission is characteristic of a depolarizing neuromuscular blocking agent.

At neuronal nAChRs, decamethonium does not elicit an agonist response but instead acts as an antagonist, blocking the receptor from being activated by acetylcholine.[1]

Quantitative Pharmacological Data

Table 1: Agonist Activity of Decamethonium at Muscle-Type nAChRs

| nAChR Subtype | Efficacy (relative to Acetylcholine) | EC50 (µM) | Measurement | Source |

| Mouse α1β1εδ | ~10% (Peak Current), ~15% (Net Charge) | 40 ± 3 (Peak Current), 86 ± 10 (Net Charge) | Two-Electrode Voltage Clamp | [1] |

| Mouse α1β1γδ | ~8% (Peak Current), ~5% (Net Charge) | 44 ± 6 (Peak Current), 89 ± 8 (Net Charge) | Two-Electrode Voltage Clamp | [1] |

| BC3H-1 cells | 0.016 | ~100 (for max channel open probability) | Patch-Clamp Recording | [1] |

Table 2: Antagonist Activity of Decamethonium at Neuronal nAChRs

| nAChR Subtype | IC50 (µM) | Measurement | Source |

| Mouse α7 | Most Potent | Inhibition of ACh-induced current | [1] |

| Mouse α4β2 | More potent than α3β2 | Inhibition of ACh-induced current | [1] |

| Mouse α3β4 | More potent than α3β2 | Inhibition of ACh-induced current | [1] |

| Mouse α3β2 | Least potent of those tested | Inhibition of ACh-induced current | [1] |

Experimental Protocols

The characterization of this compound's interaction with nAChRs involves a variety of in vitro techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of decamethonium for various nAChR subtypes through competition with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells or tissues expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]epibatidine or [³H]cytisine).

-

Decamethonium bromide.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of nicotine or another appropriate unlabeled ligand).

-

Glass fiber filters.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue expressing the target nAChR in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor to saturate the receptors.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of decamethonium.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the decamethonium concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the functional characterization of ion channels expressed in a heterologous system.

Objective: To determine the potency (EC50) and efficacy of decamethonium at different nAChR subtypes and to characterize its antagonistic effects.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR subtype.

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.

-

Recording chamber and perfusion system.

-

Recording solution (e.g., ND96).

-

Decamethonium bromide and acetylcholine solutions.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist/Antagonist Application:

-

Agonist Characterization: Apply increasing concentrations of decamethonium to the oocyte and record the resulting currents.

-

Antagonist Characterization: Co-apply a fixed concentration of acetylcholine with increasing concentrations of decamethonium and record the inhibition of the acetylcholine-induced current.

-

-

Data Analysis:

-

For agonist activity, plot the peak current response against the decamethonium concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximum response (efficacy).

-

For antagonist activity, plot the percentage inhibition of the acetylcholine response against the decamethonium concentration to determine the IC50.

-

Patch-Clamp Electrophysiology

This high-resolution technique allows for the recording of ionic currents through single or multiple ion channels.

Objective: To study the effects of decamethonium on the single-channel properties of nAChRs and to measure whole-cell currents in mammalian cells.

Materials:

-

Cell line expressing the nAChR subtype of interest.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

Decamethonium bromide solution.

Procedure:

-

Cell Culture: Culture the cells expressing the target nAChR on coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with the appropriate intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane (cell-attached configuration).

-

Recording Configurations:

-

Cell-Attached: Record single-channel currents in the presence of decamethonium in the pipette solution.

-

Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing for the recording of whole-cell currents in response to the application of decamethonium in the extracellular solution.

-

-

Data Analysis: Analyze single-channel recordings to determine open probability, conductance, and mean open time. Analyze whole-cell recordings to determine the current-voltage relationship and dose-response curves for decamethonium.

Visualizations

The following diagrams illustrate key concepts related to the action of this compound at nAChRs.

Caption: Signaling pathway of this compound as a partial agonist at the nAChR.

Caption: Experimental workflow for characterizing this compound's nAChR activity.

References

- 1. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]

- 3. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Pharmacological Properties of Decamethonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium bromide is a depolarizing neuromuscular blocking agent that has been historically used in anesthesia to induce muscle relaxation.[1][2] Although its clinical use has largely been superseded by agents with more favorable safety profiles, such as succinylcholine, decamethonium remains a valuable tool in pharmacological research for studying the function of the nicotinic acetylcholine receptor (nAChR) and the mechanisms of neuromuscular transmission.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of decamethonium bromide, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Decamethonium bromide exerts its effects by acting as a partial agonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction.[5][6][7] Its structure, a long, slender molecule with two quaternary ammonium groups, allows it to bind to the acetylcholine binding sites on the nAChR.[8][9]

Upon binding, decamethonium initially mimics the action of acetylcholine, causing a depolarization of the muscle cell membrane.[10][11][12] This initial depolarization leads to transient muscle fasciculations. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not significantly metabolized by this enzyme.[7] This resistance to degradation results in a persistent depolarization of the motor endplate.

The sustained depolarization leads to a state of flaccid paralysis through two primary mechanisms:

-

Phase I Block (Depolarizing Block): The continued presence of the agonist (decamethonium) at the receptor keeps the ion channels open, leading to a persistent depolarization. This prevents the repolarization of the endplate, rendering it unresponsive to subsequent nerve impulses.[11][13] Voltage-gated sodium channels in the surrounding muscle membrane also become inactivated due to the sustained depolarization, further contributing to the block.

-

Phase II Block (Desensitizing Block): With prolonged exposure to decamethonium, the nAChRs can become desensitized. In this state, the receptors are no longer responsive to agonists, including acetylcholine, even though the membrane may have partially repolarized. This phase of the block shares some characteristics with a non-depolarizing block.[13]

The transition from Phase I to Phase II block is a complex process influenced by the dose and duration of decamethonium administration.

Pharmacokinetics

The pharmacokinetic profile of decamethonium bromide is characterized by a rapid onset and a relatively short duration of action.

| Parameter | Value | Species | Source |

| Onset of Paralysis | ~2 minutes | Human | [7] |

| Duration of Action | ~15 minutes | Human | [7] |

| Plasma Half-life (t½) | Approximately 0.5 - 1 hour | Human | [7] |

| Metabolism | Not hydrolyzed by plasma cholinesterase; no evidence of significant biotransformation in small animals. | Human, Animals | [7] |

| Excretion | Primarily excreted unchanged by the kidneys through a combination of glomerular filtration and tubular secretion. In rabbits, 80% of an intravenous dose was excreted in the urine within 24 hours. | Human, Rabbit | [7] |

| Distribution | Rapidly absorbed and distributed. It has been shown to accumulate in cartilage and muscular tissues in mice. The blood-brain barrier and placenta limit its transfer into the brain and fetus. | Mouse | [7] |

Pharmacodynamics

The pharmacodynamic effects of decamethonium bromide are dose-dependent and can be quantified through various in vitro and in vivo experimental models.

| Parameter | Value | Receptor/System | Species | Source |

| ED₈₀ (80% twitch tension depression) | 37 (± 4.0) µg/kg | Adductor pollicis muscle (in vivo) | Human | [10] |

| ED₈₀ (after vecuronium) | 89 (± 4.4) µg/kg | Adductor pollicis muscle (in vivo) | Human | [10] |

| EC₅₀ | 47.36 (± 9.58) µM | Phrenic nerve hemidiaphragm (in vitro) | Rat | [5] |

| Mean open time of nAChR channels | 2.8 msec (at -130 mV) | Frog muscle fibers (in vitro) | Frog | [11] |

| Forward rate constant for channel blocking | 1.7 x 10⁷ M⁻¹ sec⁻¹ | Frog muscle fibers (in vitro) | Frog | [11] |

| Backward rate constant for channel blocking | 10³ sec⁻¹ | Frog muscle fibers (in vitro) | Frog | [11] |

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade in Humans

Objective: To determine the dose-response relationship of decamethonium bromide on neuromuscular function.

Methodology: Adductor Pollicis Mechanomyography[10]

-

Patient Preparation: Anesthetize patients following a standard protocol (e.g., thiopental, isoflurane, and nitrous oxide in oxygen).

-

Nerve Stimulation: Apply supramaximal electrical stimuli to the ulnar nerve at the wrist at a frequency of 0.1 Hz.

-

Measurement of Muscle Response: Record the isometric twitch tension of the adductor pollicis muscle using a mechanomyography setup.

-

Drug Administration: Administer decamethonium bromide intravenously in a cumulative dose-response manner.

-

Data Analysis: Calculate the dose of decamethonium required to produce a certain level of twitch tension depression (e.g., ED₈₀, the dose for 80% depression).

In Vitro Assessment of Neuromuscular Blockade in Animal Tissue

Objective: To determine the potency (EC₅₀) of decamethonium bromide in an isolated nerve-muscle preparation.

Methodology: Rat Phrenic Nerve Hemidiaphragm Preparation[5]

-

Tissue Preparation: Isolate the phrenic nerve and a section of the hemidiaphragm from a rat.

-

Experimental Setup: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs solution) and maintain at a constant temperature (e.g., 37°C), bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Nerve Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses to elicit muscle contractions.

-

Measurement of Muscle Response: Record the isometric contractions of the diaphragm muscle using a force transducer.

-

Drug Application: Add decamethonium bromide to the organ bath in increasing concentrations to establish a concentration-response curve.

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of decamethonium that produces 50% of the maximal inhibition of muscle contraction.

Electrophysiological Analysis of nAChR Function

Objective: To characterize the interaction of decamethonium bromide with nicotinic acetylcholine receptors at the single-channel level.

Methodology: Patch-Clamp Electrophysiology[1][3][11][12][14][15][16][17][18][19]

-

Cell/Tissue Preparation: Use a suitable preparation expressing nAChRs, such as isolated muscle fibers, cultured myotubes, or oocytes expressing cloned receptor subunits.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate internal solution.

-

Recording Configuration: Establish a whole-cell or outside-out patch-clamp configuration to record ion channel currents.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) to record agonist-evoked currents.

-

Drug Application: Apply decamethonium bromide to the cell or patch using a rapid perfusion system.

-

Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate data acquisition software. Analyze the kinetic properties of the channel gating, such as mean open time and channel blocking rates.

Signaling Pathways and Experimental Workflows

Caption: Neuromuscular junction signaling and the action of decamethonium.

Caption: Experimental workflow for in vivo neuromuscular blockade assessment.

Caption: Workflow for patch-clamp electrophysiological analysis.

Conclusion

Decamethonium bromide, while no longer a frontline clinical agent, remains a cornerstone for research into the pharmacology of the neuromuscular junction. Its well-characterized mechanism as a depolarizing blocker and partial agonist of the nicotinic acetylcholine receptor provides a valuable probe for investigating receptor function, ion channel kinetics, and the complex processes of neuromuscular transmission and blockade. The experimental protocols detailed in this guide offer a framework for the continued use of decamethonium in advancing our understanding of these fundamental physiological processes.

References

- 1. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. deepdyve.com [deepdyve.com]

- 5. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]

- 7. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Decamethonium bromide-mediated inhibition of embryonic muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decamethonium both opens and blocks endplate channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. Patch Clamp Protocol [labome.com]

- 18. researchgate.net [researchgate.net]

- 19. Voltage clamp analysis of acetylcholine produced end-plate current fluctuations at frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Studies of Syncurine (Decamethonium) in Anesthesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies of Syncurine (decamethonium), a depolarizing neuromuscular blocking agent introduced in the late 1940s. This document synthesizes available data on its mechanism of action, experimental protocols from foundational studies, and quantitative outcomes, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound, the commercial name for decamethonium bromide, emerged as one of the early synthetic neuromuscular blocking agents used in anesthesia.[1] Its introduction marked a significant step in anesthetic practice, providing profound muscle relaxation for surgical procedures.[1] Unlike its predecessor d-tubocurarine, this compound's depolarizing mechanism of action presented both advantages and challenges. This guide delves into the initial clinical evaluations that shaped our understanding of this compound.

Mechanism of Action: Depolarizing Neuromuscular Blockade

This compound acts as a depolarizing neuromuscular blocking agent, mimicking the action of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[2][3][4] However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound persists at the receptor, leading to a prolonged depolarization of the muscle fiber membrane.[3] This sustained depolarization initially causes transient muscle fasciculations, followed by a state of flaccid paralysis as the voltage-gated sodium channels in the surrounding membrane become inactivated and unresponsive to further stimulation by ACh.[4]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling pathway at the neuromuscular junction and the action of this compound.

Experimental Protocols of Early Clinical Studies

The initial clinical evaluations of this compound were conducted in the late 1940s and early 1950s. While detailed protocols as we know them today were not always published, a reconstruction of the methodologies is possible based on available literature.

Patient Population and Anesthetic Agents

Early studies typically involved adult patients undergoing various surgical procedures. Anesthesia was often induced with intravenous barbiturates, such as thiopental, and maintained with nitrous oxide and oxygen, sometimes supplemented with other agents like pethidine.

Administration of this compound

This compound (decamethonium iodide or bromide) was administered intravenously. The initial dose was typically in the range of 2 to 3 mg, with subsequent smaller doses given as needed to maintain muscle relaxation.

Monitoring of Neuromuscular Blockade

The monitoring techniques of this era were primarily qualitative and observational. Quantitative methods like acceleromyography were not yet in common use.[5][6] Anesthetists relied on clinical signs to assess the level of muscle relaxation.

Commonly Observed Parameters:

-

Loss of muscle tone: Palpation of muscles to assess flaccidity.

-

Respiratory effects: Observation of the depth and rate of spontaneous respiration, with apnea indicating profound blockade. The need for assisted or controlled ventilation was a key indicator.

-

Response to surgical stimulus: Lack of patient movement in response to incision or other surgical manipulations.

-

Jaw relaxation: Ease of laryngoscopy and endotracheal intubation.

The following diagram illustrates a likely experimental workflow for an early clinical study of this compound.

Quantitative Data from Early Clinical Studies

Obtaining precise, aggregated quantitative data from these early reports is challenging due to the narrative style of reporting and variations in study design. However, key findings can be summarized. The following tables are a synthesis of data reported in early publications, primarily from studies conducted in the late 1940s and early 1950s.

Table 1: Onset and Duration of Action of this compound

| Parameter | Reported Range | Notes |

| Onset of Action | 1 - 4 minutes | Time to maximal paralysis following initial IV dose. |

| Duration of Apnea (Initial Dose) | 15 - 25 minutes | Highly variable between patients. |

| Time to Return of Spontaneous Respiration | 20 - 30 minutes | Following a single paralyzing dose. |

| Duration of Effective Relaxation for Surgery | 10 - 20 minutes | Required repeated doses for longer procedures. |

Table 2: Dosage of this compound in Early Clinical Use

| Dosage Parameter | Reported Dose | Notes |

| Initial Intravenous Dose | 2.0 - 3.5 mg | To achieve adequate relaxation for intubation. |

| Incremental Doses | 0.5 - 1.0 mg | Administered as needed to maintain relaxation. |

| Total Dose per Procedure | Highly variable | Dependent on the duration and nature of the surgery. |

Table 3: Reported Side Effects and Observations

| Side Effect / Observation | Frequency / Description |

| Muscle Fasciculations | Commonly observed immediately after injection. |

| Postoperative Muscle Pain | Reported by some patients. |

| Bronchospasm | Infrequently reported. |

| Cardiovascular Effects | Generally minimal effects on heart rate and blood pressure were noted in healthy patients. |

| Histamine Release | Considered to be clinically insignificant.[1] |

| Reversibility | Not readily reversed by anticholinesterase agents. |

Discussion and Conclusion

The early clinical studies of this compound established its efficacy as a potent, short-acting muscle relaxant. Its rapid onset of action was an advantage for procedures like endotracheal intubation. However, the variability in patient response and the lack of an effective reversal agent were significant drawbacks that eventually led to its replacement by other agents like succinylcholine.[1] The methodologies of these early studies, though lacking the rigorous quantitative monitoring of modern trials, laid the groundwork for the pharmacological understanding of depolarizing neuromuscular blockers. This historical perspective is invaluable for researchers in the ongoing development of safer and more predictable neuromuscular blocking agents.

References

- 1. Clinical evaluation of this compound (decamethonium bromide); a two year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. Decamethonium iodide (bistrimethyl-ammonium decane diiodide) in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Research | Anesthesia Key [aneskey.com]

- 5. assets.cambridge.org [assets.cambridge.org]

- 6. isanagpur.org [isanagpur.org]

An In-depth Technical Guide to the Depolarizing and Non-Depolarizing Effects of Syncurine (Decamethonium)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dual pharmacological effects of Syncurine (decamethonium), a historically significant neuromuscular blocking agent. It delves into its initial depolarizing actions and the subsequent development of a non-depolarizing block, offering quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

Core Concepts: The Dual Nature of this compound's Neuromuscular Blockade

This compound, chemically known as decamethonium, is a quaternary ammonium compound that induces muscle paralysis by acting on the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] Its mechanism of action is complex and biphasic, characterized by an initial depolarizing phase (Phase I block) followed by a non-depolarizing phase (Phase II block or desensitization block).[2] This dual mechanism combines features of both depolarizing and competitive neuromuscular blocking agents.

Phase I: The Depolarizing Block

Initially, this compound acts as a partial agonist at the nAChR.[3][4][5][6] By binding to the receptor, it mimics the action of acetylcholine (ACh), causing the ion channel to open and leading to a sustained depolarization of the motor endplate.[1][2] This persistent depolarization results in initial, disorganized muscle contractions known as fasciculations. Following this, the voltage-gated sodium channels surrounding the endplate become inactivated and refractory to further stimulation by ACh, leading to a flaccid paralysis. This initial phase is potentiated by cholinesterase inhibitors.

Phase II: The Non-Depolarizing (Desensitizing) Block

With prolonged or repeated exposure to this compound, the neuromuscular block transitions to a Phase II block.[2] This phase is characterized by a gradual repolarization of the motor endplate, yet the muscle remains unresponsive to ACh. The primary mechanism underlying Phase II block is the desensitization of the nAChRs, where the receptors become refractory to agonists despite being in a state where they can bind them. This phase clinically resembles the block produced by competitive antagonists like d-tubocurarine, and it can be partially reversed by cholinesterase inhibitors.[7]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the depolarizing and non-depolarizing effects of this compound.

Table 1: Electrophysiological and Contractile Characteristics of this compound-Induced Neuromuscular Block

| Parameter | Phase I (Depolarizing) | Phase II (Non-Depolarizing/Desensitizing) |

| Endplate Potential | Sustained depolarization (e.g., to -30 to -60 mV) | Repolarization towards resting potential |

| Muscle Response to Nerve Stimulation | Initial fasciculations followed by flaccid paralysis | Flaccid paralysis with fade on tetanic stimulation |

| Response to Acetylcholinesterase Inhibitors | Potentiation of block | Partial reversal of block |

| Train-of-Four (TOF) Ratio | No fade (ratio ~1.0) | Fade (ratio < 0.7) |

| Post-Tetanic Potentiation | Absent | Present |

Note: Specific values can vary depending on the experimental model and conditions.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value | Species/Model |

| Efficacy (as a partial agonist) | Low (e.g., 0.016 relative to ACh) | BC3H-1 cells |

| Maximum Channel Open Probability | < 0.02 (at ~100 µM) | BC3H-1 cells |

| ED80 (Dose for 80% twitch depression) | 37 (± 4.0) µg/kg | Human |

| ED80 (after vecuronium pretreatment) | 89 (± 4.4) µg/kg | Human |

| EC50 (in vitro) | 47.36 (± 9.58) µM | Rat phrenic nerve hemidiaphragm |

Experimental Protocols

Protocol 1: In Vitro Analysis of Dual Neuromuscular Block Using the Frog Sciatic Nerve-Gastrocnemius Muscle Preparation

This protocol outlines a method to observe and quantify the Phase I and Phase II blocking characteristics of this compound.

3.1.1 Materials and Reagents

-

Adult frog (e.g., Rana temporaria)

-

Frog Ringer's solution (composition: 111 mM NaCl, 1.9 mM KCl, 1.1 mM CaCl₂, 0.4 mM NaH₂PO₄, 2.4 mM NaHCO₃; pH 7.2)

-

This compound (decamethonium bromide) stock solution

-

d-tubocurarine (for comparison)

-

Neostigmine (for testing reversal)

-

Dissection tools, stimulating and recording electrodes, force transducer, kymograph or digital data acquisition system.

3.1.2 Procedure

-

Preparation: Humanely euthanize a frog by double pithing. Dissect the gastrocnemius muscle with the sciatic nerve attached, keeping the preparation moist with Ringer's solution throughout.

-

Mounting: Mount the preparation in an organ bath containing oxygenated Ringer's solution. Attach the femur to a fixed point and the Achilles tendon to a force transducer to record isometric contractions.

-

Stimulation: Place the sciatic nerve on stimulating electrodes. Apply supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.

-

Phase I Block Induction: After obtaining a stable baseline of twitch responses, introduce a concentration of this compound known to induce a Phase I block (e.g., 10-50 µM). Observe for an initial potentiation or fasciculation followed by a rapid decline in twitch height.

-

Phase II Block Development: Maintain the presence of this compound in the bath for an extended period (e.g., 30-60 minutes) or administer a higher concentration.

-

Characterization of Block:

-

Train-of-Four (TOF) Stimulation: Apply four supramaximal stimuli at 2 Hz. In Phase I, the four twitch heights will be equally reduced. In Phase II, a characteristic fade will be observed where the fourth twitch is significantly smaller than the first.

-

Tetanic Stimulation: Apply a high-frequency stimulus (e.g., 50 Hz for 5 seconds). In Phase I, the contraction will not be sustained. In Phase II, the contraction will fade, and post-tetanic potentiation of the single twitch response will be observed after the tetanus.

-

-

Pharmacological Testing:

-

Add an acetylcholinesterase inhibitor (e.g., neostigmine). Observe for potentiation of the block in Phase I and partial reversal in Phase II.

-

-

Data Analysis: Measure and compare twitch height, TOF ratio, and the degree of tetanic fade and post-tetanic potentiation between the two phases.

Protocol 2: Electrophysiological Characterization of this compound's Action on nAChRs Using Patch-Clamp

This protocol details the use of whole-cell patch-clamp electrophysiology to study the agonist and channel-blocking properties of this compound.

3.2.1 Materials and Reagents

-

Cell line expressing nAChRs (e.g., BC3H-1 cells)

-

Cell culture reagents

-

External recording solution (e.g., in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose; pH 7.3)

-

Internal pipette solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH 7.3)

-

This compound, acetylcholine (ACh), and other relevant ligands

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

3.2.2 Procedure

-

Cell Culture: Culture BC3H-1 cells to an appropriate confluency for patch-clamp experiments.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a gigaseal with a target cell and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application:

-

Concentration-Response Curve: Rapidly apply increasing concentrations of this compound (e.g., 10 µM to 1 mM) to the cell and record the induced current. This will determine its efficacy as a partial agonist.

-

Co-application with ACh: To assess channel-blocking effects, co-apply a fixed concentration of this compound with varying concentrations of ACh.

-

-

Desensitization Kinetics: Apply a saturating concentration of this compound for a prolonged period and measure the rate of current decay to quantify the kinetics of receptor desensitization.

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration to construct a concentration-response curve and determine the EC₅₀ and maximal response relative to ACh.

-

Analyze the current decay during prolonged application to determine the time constants of desensitization.

-

Model the effects of co-application to estimate the binding affinity and blocking affinity of this compound.

-

Visualizations

Signaling Pathways at the Neuromuscular Junction

Caption: Signaling at the neuromuscular junction under this compound's dual action.

Experimental Workflow: Frog Nerve-Muscle Preparation

Caption: Workflow for in vitro analysis of this compound's effects.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp analysis of this compound on nAChRs.

References

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.library.ucla.edu [search.library.ucla.edu]

- 5. biopac.com [biopac.com]

- 6. researchgate.net [researchgate.net]

- 7. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

Syncurine's Role in the Study of Muscle Depolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syncurine®, the brand name for decamethonium, is a depolarizing neuromuscular blocking agent that has played a pivotal role in the fundamental understanding of muscle physiology and pharmacology. Although its clinical use has largely been superseded by agents with a more favorable safety profile, this compound remains an invaluable tool in the research setting for elucidating the mechanisms of muscle depolarization, receptor pharmacology, and the pathophysiology of neuromuscular disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental models, and detailed protocols for its use in studying muscle depolarization.

Core Mechanism of Action

This compound is a quaternary ammonium compound that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of skeletal muscle.[1][2] Its molecular structure, featuring two quaternary ammonium groups separated by a flexible chain of ten methylene groups, allows it to bind to the acetylcholine binding sites on the α-subunits of the nAChR.[3]

Upon binding, this compound mimics the action of acetylcholine (ACh), causing the ion channel of the nAChR to open. This leads to an influx of sodium ions (Na+) and an efflux of potassium ions (K+), resulting in a sustained depolarization of the motor endplate.[1] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound is not a substrate for this enzyme and therefore persists in the synaptic cleft, leading to a prolonged depolarization.[1]

This persistent depolarization has two main consequences:

-

Phase I Block: The initial, sustained depolarization leads to muscle fasciculations followed by flaccid paralysis. The membrane potential is held above the threshold for firing an action potential, leading to the inactivation of voltage-gated sodium channels in the peri-junctional membrane, rendering the muscle fiber refractory to further stimulation by ACh.[4][5]

-

Phase II Block (Desensitization Block): With prolonged exposure to this compound, the nAChRs can become desensitized. In this state, the receptors are no longer responsive to agonists, including this compound itself, and the membrane potential may partially repolarize. However, neuromuscular transmission remains blocked.[4][6]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data from studies investigating the effects of this compound on muscle depolarization and neuromuscular blockade.

| Parameter | Species/Preparation | Value | Reference(s) |

| ED90 (90% twitch depression) | Human (adductor pollicis) | 0.26 +/- 0.02 mg/kg (cumulative dose with infusion) | [7] |

| Concentration for 50% block | Frog nerve-muscle prep | 75 µM (comparable to 12.5 µM Succinylcholine) | [4] |

| Time to Onset of Paralysis | Human | ~2 minutes | [1] |

| Duration of Action | Human | ~15 minutes | [1] |

| Parameter | Species/Preparation | Value | Reference(s) |

| Depolarization (10 µM) | Rat EAMG Muscle | Significantly lower than normal muscle | [8] |

| Depolarization (25 µM) | Rat Normal Muscle | Maintained depolarization | [8] |

| MEPP Amplitude Reduction | Rat Normal and EAMG Muscle | Maintained until washout | [8] |

Experimental Protocols

In Vitro Muscle Contraction Assay: Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo model is a cornerstone for studying the effects of neuromuscular blocking agents on synaptic transmission and muscle contractility.[9][10]

Methodology:

-

Preparation of the Tissue:

-

Humanely euthanize a mouse or rat according to institutional guidelines.

-

Carefully dissect the diaphragm with the phrenic nerve intact. The preparation is then divided into two hemidiaphragms.[9]

-

Mount each hemidiaphragm in a separate organ bath containing Krebs-Ringer solution (Composition: 118.1 mM NaCl, 3.4 mM KCl, 0.8 mM MgSO4, 1.2 mM KH2PO4, 11.1 mM Glucose, 25.0 mM NaHCO3, 2.5 mM CaCl2) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[11]

-

-

Experimental Setup:

-

The tendinous end of the diaphragm is fixed to a hook at the bottom of the organ bath, and the costal margin is connected via a silk thread to an isometric force transducer.

-

The phrenic nerve is placed over a pair of platinum stimulating electrodes.[9]

-

-

Stimulation and Recording:

-

Apply supramaximal electrical stimuli to the phrenic nerve (e.g., 5 V amplitude, 0.1 ms pulse width, 0.1 Hz frequency).[9][10]

-

Record the resulting isometric muscle twitches using a data acquisition system.

-

Establish a stable baseline of twitch tension for at least 20-30 minutes before adding any drugs.

-

-

Application of this compound:

-

Prepare stock solutions of this compound in Krebs-Ringer solution.

-

Add this compound to the organ bath in a cumulative manner to construct a dose-response curve. Allow the effect of each concentration to reach a plateau before adding the next.

-

Record the percentage inhibition of the twitch height at each concentration.

-

-

Data Analysis:

-

Plot the percentage of twitch inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect).

-

Electrophysiological Recording of End-Plate Potentials

This technique allows for the direct measurement of the depolarization of the motor endplate in response to this compound.[12]

Methodology:

-

Preparation of the Muscle:

-

Use an isolated muscle preparation, such as the frog sartorius or mouse lumbrical muscle, pinned out in a chamber superfused with a physiological saline solution (e.g., Ringer's solution).

-

To prevent muscle contraction, which can dislodge the microelectrode, either cut the muscle tendons or add a muscle-specific sodium channel blocker like µ-conotoxin to the superfusion solution.

-

-

Intracellular Recording:

-

Pull glass microelectrodes to a fine tip (resistance of 10-30 MΩ) and fill with 3 M KCl.

-

Under microscopic guidance, carefully impale a muscle fiber near the end-plate region. A successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential (typically -60 to -90 mV).[12]

-

Record the membrane potential using an intracellular amplifier.

-

-

Application of this compound:

-

This compound can be applied either by adding it to the superfusion solution or by iontophoretic application from a micropipette positioned near the endplate.

-

For superfusion, introduce known concentrations of this compound into the bathing solution and record the resulting change in membrane potential.

-

For iontophoresis, fill a micropipette with a concentrated solution of this compound and apply brief ejecting current pulses to deliver a precise amount of the drug to the endplate.[13]

-

-

Data Analysis:

-

Measure the peak amplitude of the depolarization caused by this compound.

-

Analyze the time course of the depolarization, including the rise time and decay time.

-

For dose-response studies, plot the peak depolarization against the concentration of this compound.

-

Radiolabeled this compound Uptake Assay

This assay quantifies the binding and entry of this compound into the muscle fiber, providing insights into its pharmacokinetics at the neuromuscular junction.

Methodology:

-

Preparation of Radiolabeled this compound:

-

Use commercially available radiolabeled this compound (e.g., [14C]-decamethonium or [3H]-decamethonium) or custom-synthesized compound with a known specific activity.

-

-

Tissue Preparation and Incubation:

-

Isolate muscle tissue, such as the rat diaphragm, and incubate it in a physiological buffer containing a known concentration of radiolabeled this compound.

-

Incubations are typically carried out at 37°C for various time points to determine the time course of uptake.[14]

-

To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of unlabeled this compound or another nAChR antagonist.

-

-

Washing and Sample Processing:

-

After incubation, rapidly wash the muscle tissue with ice-cold buffer to remove unbound radioligand.

-

The tissue is then blotted dry, weighed, and solubilized using a tissue solubilizer.[15]

-

-

Scintillation Counting:

-

Data Analysis:

-

Express the uptake of radiolabeled this compound as pmol/mg of tissue.

-

Analyze the data to determine kinetic parameters such as the rate of uptake and the total binding capacity.

-

Mandatory Visualizations

Caption: Signaling pathway at the neuromuscular junction and the action of this compound.

Caption: Workflow for in vitro muscle contraction assay using this compound.

References

- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Entry of decamethonium in rat muscle studied by autoradiography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]

- 5. The characteristics of `end-plate noise' produced by different depolarizing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinylcholine and decamethonium: comparison of depolarization and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.unipd.it [research.unipd.it]

- 10. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]

- 12. m.youtube.com [m.youtube.com]

- 13. A comparison of the time course of excitation and inhibition by iontophoretic decamethonium in frog endplate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Labelled decamethonium in cat muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. research.columbia.edu [research.columbia.edu]

Foundational Research on Decamethonium's Effect on Motor Endplates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on the effects of decamethonium on motor endplates. Decamethonium is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR). Its mechanism of action involves initial depolarization of the motor endplate, leading to transient muscle fasciculations, followed by a state of flaccid paralysis. This paralysis is a consequence of sustained depolarization, which inactivates voltage-gated sodium channels, and receptor desensitization. This document summarizes key quantitative data, details established experimental protocols for studying decamethonium's effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Decamethonium is a bis-quaternary ammonium compound that has been instrumental in the pharmacological characterization of the neuromuscular junction.[1] Its structural similarity to acetylcholine allows it to bind to and activate nicotinic acetylcholine receptors (nAChRs) at the motor endplate.[1][2] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium persists in the synaptic cleft, leading to prolonged receptor activation and subsequent neuromuscular block.[1][3] Understanding the precise molecular interactions and physiological consequences of decamethonium's action is crucial for the fields of pharmacology, anesthesiology, and neuroscience.

Mechanism of Action

Decamethonium's primary mode of action is as a partial agonist of the nAChR at the neuromuscular junction.[4][5] Its effects can be categorized into two distinct phases:

-

Phase I Block (Depolarizing Block): Upon binding to the nAChR, decamethonium mimics the action of acetylcholine, causing the ion channel to open and leading to a sustained depolarization of the motor endplate.[3] This initial depolarization results in disorganized muscle contractions known as fasciculations. The persistent depolarization inactivates voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber refractory to further stimulation by nerve impulses.[3]

-

Phase II Block (Desensitizing Block): With prolonged exposure, the nAChRs become desensitized. In this state, the receptors are less responsive to agonists, including decamethonium and acetylcholine.[3] The molecular mechanisms underlying desensitization are complex and involve conformational changes in the receptor protein.[3] This phase is characterized by a flaccid paralysis that can be partially reversed by anticholinesterase agents.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of decamethonium with nicotinic acetylcholine receptors.

Table 1: Binding Affinity of Decamethonium for Nicotinic Acetylcholine Receptors

| Receptor Subtype | Preparation | Radioligand | Kd (µM) | Reference |

| Muscle-type nAChR | Torpedo californica electric organ | [3H]acetylcholine | Data not available | |

| Neuronal α4β2 nAChR | Rat Brain Homogenate | [3H]cytisine | Data not available | [6] |

| Neuronal α7 nAChR | Rat Brain Homogenate | [3H]methyllycaconitine | Data not available | [6] |

| Neuronal α3β4 nAChR | IMR-32 Cells | [3H]epibatidine | Data not available | [6] |

Table 2: Potency and Efficacy of Decamethonium

| Parameter | Species/Preparation | Value | Reference |

| EC50 | Rat phrenic nerve hemidiaphragm | 47.36 ± 9.58 µM | [7] |

| ED80 | Human (adductor pollicis) | 37 ± 4.0 µg/kg | [8] |

| EC50 (peak current) | Mouse muscle nAChR (α1β1εδ) | 40 ± 3 µM | [9] |

| EC50 (net charge) | Mouse muscle nAChR (α1β1εδ) | 86 ± 10 µM | [9] |

| EC50 (peak current) | Mouse muscle nAChR (α1β1γδ) | 44 ± 6 µM | [9] |

| EC50 (net charge) | Mouse muscle nAChR (α1β1γδ) | 89 ± 8 µM | [9] |

| IC50 (cytotoxicity) | Mouse J774.1 cells | > 100 µM | [4] |

| Efficacy (relative to ACh) | Mouse muscle nAChR (α1β1εδ) | ~10% (peak current), ~15% (net charge) | [9] |

| Efficacy (relative to ACh) | Mouse muscle nAChR (α1β1γδ) | ~8% (peak current), ~5% (net charge) | [9] |

Experimental Protocols

Patch-Clamp Electrophysiology

The patch-clamp technique is a powerful tool for studying the effects of decamethonium on individual ion channels at the motor endplate.

Objective: To measure the single-channel currents and whole-cell currents elicited by decamethonium and to characterize its agonist and channel-blocking properties.

Methodology:

-

Preparation of Motor Endplates: Isolate muscle fibers with intact motor endplates from a suitable animal model (e.g., frog sartorius muscle, rodent diaphragm).

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a tip resistance of 2-5 MΩ. Fill the pipette with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.2.

-